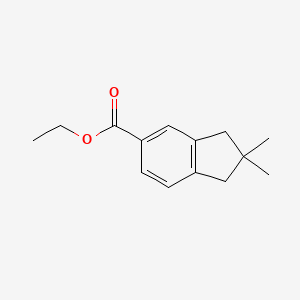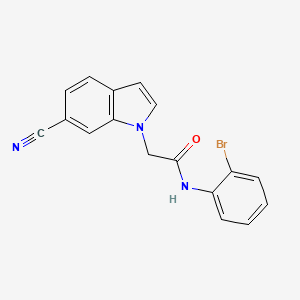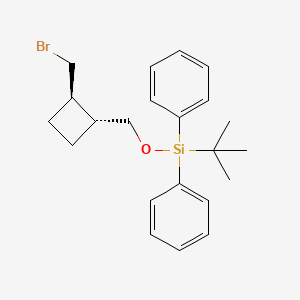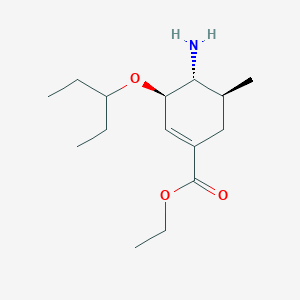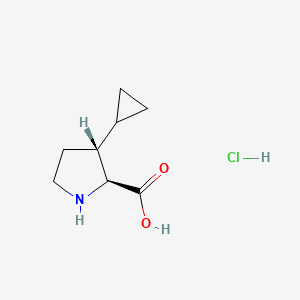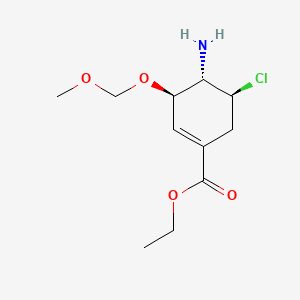
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the amino and chloro groups: These functional groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Methoxymethoxy protection: The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
科学研究应用
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
相似化合物的比较
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Methyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate Phosphate
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H18ClNO4 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18ClNO4/c1-3-16-11(14)7-4-8(12)10(13)9(5-7)17-6-15-2/h5,8-10H,3-4,6,13H2,1-2H3/t8-,9+,10+/m0/s1 |
InChI 键 |
CWANYQWWHHXCAU-IVZWLZJFSA-N |
手性 SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)Cl)N)OCOC |
规范 SMILES |
CCOC(=O)C1=CC(C(C(C1)Cl)N)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
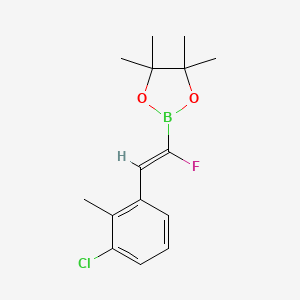
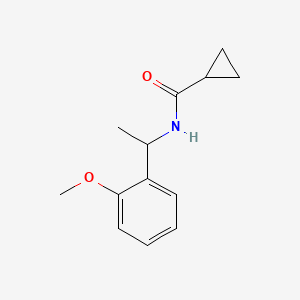
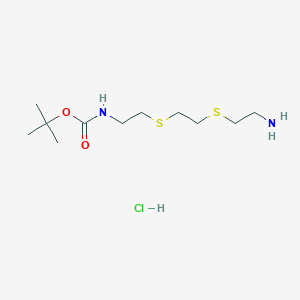

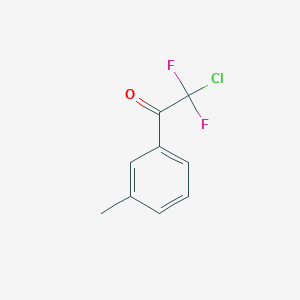
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
